molecular formula C7H9NO3 B1588534 Ethyl 3-Methylisoxazole-5-carboxylate CAS No. 63366-79-0

Ethyl 3-Methylisoxazole-5-carboxylate

Cat. No. B1588534
CAS RN: 63366-79-0
M. Wt: 155.15 g/mol
InChI Key: LPMIZTNZMHVVSS-UHFFFAOYSA-N
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Description

Ethyl 3-Methylisoxazole-5-carboxylate is a chemical compound with the CAS Number: 63366-79-0 . It has a molecular weight of 155.15 and its IUPAC name is ethyl 3-methyl-5-isoxazolecarboxylate . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .


Molecular Structure Analysis

The molecular structure of Ethyl 3-Methylisoxazole-5-carboxylate is represented by the linear formula C7H9NO3 . The InChI code for this compound is 1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)8-11-6/h4H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 3-Methylisoxazole-5-carboxylate is a low melting solid or liquid . It has a molecular weight of 155.15 .

Scientific Research Applications

Synthesis of Biomimetic Compounds

Ethyl 3-Methylisoxazole-5-carboxylate plays a crucial role in the synthesis of biomimetic compounds. For example, a study details the synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate as a precursor for biomimetic synthesis of α-cyclopiazonic acid, an important compound in medicinal chemistry (Moorthie et al., 2007).

Immunomodulatory Agents

Research indicates that derivatives of Ethyl 3-Methylisoxazole-5-carboxylate, such as the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, are investigated for their potential as immunomodulatory agents. These compounds are leading to new series of immunomodulatory agents with various applications in immunology and medicine (Ryng & Szostak, 2009).

Immunological Activities

Ethyl 3-Methylisoxazole-5-carboxylate derivatives have been evaluated for their immunological activities. A study explored the activities of these compounds in human peripheral blood mononuclear cells, indicating differential stimulatory or inhibitory effects depending on the substituents in the phenyl ring. This research provides insights into the design of new immunomodulatory drugs (Ryng et al., 1999).

Synthesis of Chiral Compounds

Ethyl 3-Methylisoxazole-5-carboxylate is also used in the synthesis of chiral compounds. For instance, its derivatives have been synthesized for the formation of chiral 2-aminoalkyloxazole-5-carboxylates, which are significant in the development of new pharmaceuticals and fine chemicals (Cox et al., 2003).

Cytostatic Properties

Compounds derived from Ethyl 3-Methylisoxazole-5-carboxylate have been explored for their cytostatic properties. A study synthesized various derivatives and compared their cytostatic activity to standard treatments, finding some compounds with promising activity (Ryng et al., 1997).

Corrosion Inhibition

In the industrial field, derivatives of Ethyl 3-Methylisoxazole-5-carboxylate are investigated as corrosion inhibitors for mild steel, useful in industrial processes like metal pickling. Studies have shown high efficiency and potential for industrial application (Dohare et al., 2017).

Peptide Synthesis

Additionally, Ethyl 3-Methylisoxazole-5-carboxylate is involved in the synthesis of peptides, demonstrating its versatility in different branches of organic chemistry and pharmaceutical development (Woodward et al., 1966).

Safety And Hazards

Ethyl 3-Methylisoxazole-5-carboxylate is classified as an irritant . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

ethyl 3-methyl-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)8-11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMIZTNZMHVVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438119
Record name Ethyl 3-Methylisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-Methylisoxazole-5-carboxylate

CAS RN

63366-79-0
Record name Ethyl 3-Methylisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-methyl-1,2-oxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Nordqvist, G O'Mahony, M Fridén‐Saxin… - …, 2017 - Wiley Online Library
The mineralocorticoid receptor (MR) is a nuclear hormone receptor involved in the regulation of body fluid and electrolyte homeostasis. In this study we explore selectivity triggers for a …
BO Sucu, OS Ipek, SO Kurtulus, BE Yazici… - Bioorganic …, 2019 - Elsevier
… Compound 13: 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)ethyl 3-methylisoxazole-5-carboxylate; 10 (1 mmol) was dissolved in DMF and cooled to 0 C. NaH(1.25 mmol) was added under …
Number of citations: 17 www.sciencedirect.com

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